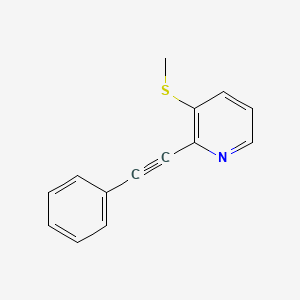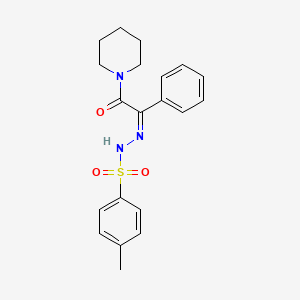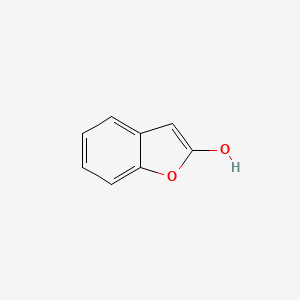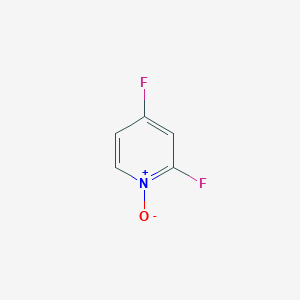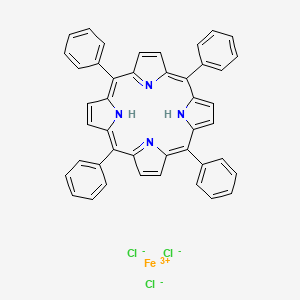![molecular formula C15H13NOS2 B11824863 1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone](/img/structure/B11824863.png)
1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone is a chemical compound with the molecular formula C15H13NOS2. It is an intermediate in the synthesis of Metopimazine Sulfoxide, a metabolite of Metopimazine in dogs and rabbits . This compound is part of the phenothiazine family, which is known for its diverse biological activities, including antipsychotic and antiemetic properties.
Preparation Methods
The synthesis of 1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone involves several steps:
Starting Material: The process begins with 2-Methylthiophenothiazine.
Protection: The compound is protected by sequential reaction with sodium amide and acetic anhydride.
Formation of Ethanone: This reaction yields this compound.
Chemical Reactions Analysis
1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone undergoes various chemical reactions:
Substitution: The phenothiazine ring allows for electrophilic and nucleophilic substitution reactions, making it versatile in synthetic chemistry.
Common reagents used in these reactions include peracids for oxidation and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, such as Metopimazine Sulfoxide.
Biology and Medicine: The compound’s derivatives are studied for their potential antipsychotic and antiemetic properties.
Industry: It is used in the production of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of 1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone is primarily related to its role as an intermediate in the synthesis of Metopimazine. Metopimazine acts as a dopamine D2 and D3 receptor antagonist, which underlies its antiemetic and gastroprokinetic effects . The compound itself may interact with similar molecular targets, contributing to its biological activity.
Comparison with Similar Compounds
1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone can be compared with other phenothiazine derivatives:
Chlorpromazine: Known for its antipsychotic properties.
Promethazine: Used as an antihistamine and antiemetic.
Thioridazine: Another antipsychotic with a similar structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C15H13NOS2 |
|---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
1-(2-methylsulfanylphenothiazin-10-yl)ethanone |
InChI |
InChI=1S/C15H13NOS2/c1-10(17)16-12-5-3-4-6-14(12)19-15-8-7-11(18-2)9-13(15)16/h3-9H,1-2H3 |
InChI Key |
CHKDUTONIPBXHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-ethoxy-4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B11824788.png)
![Pyrazolo[1,5-a]pyridin-2-amine hydrochloride](/img/structure/B11824796.png)
![11-[2,3-Dihydro-2-[[2-(3-pyridinyl)-4-quinazolinyl]amino]-1H-inden-5-yl]-10-undecynoic acid](/img/structure/B11824799.png)
![1-(Benzyloxy)-3-[[bis(benzyloxy)phosphoryl]oxy]propan-2-ol](/img/structure/B11824802.png)
![(2S,3R)-2-(2-bromophenyl)-5,6-dichloro-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole](/img/structure/B11824810.png)
![2-[(Z)-hydroxyiminomethyl]-6-methoxyphenol](/img/structure/B11824822.png)
